Dichlorodehydroabietic acid

Neurotoxicology Calcium signaling Synaptosome assay

Researchers requiring a validated BK channel opener and irreversible GABAA antagonist face potency gaps with non-halogenated resin acid analogs; the parent dehydroabietic acid lacks both activities entirely. Dichlorodehydroabietic acid (CAS 57055-39-7), the methyl ester precursor to 12,14-dichlorodehydroabietic acid, enables reproducible electrophysiology and environmental toxicology studies. • BKα channel activation at 0.1 μM with inverse voltage dependence, surpassing NS1619 in oxime ether derivatives. • Near-complete GABA(A) current blockade at 50 μM via non-competitive, insurmountable mechanism; reduces [³H]-EBOB Bmax without affecting [³H]-muscimol binding. • Validated 96-h LC₅₀ of 0.91 mg/L (juvenile rainbow trout) for environmental effluent hazard assessment.

Molecular Formula C20H26Cl2O2
Molecular Weight 369.3 g/mol
CAS No. 57055-39-7
Cat. No. B1621960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorodehydroabietic acid
CAS57055-39-7
Molecular FormulaC20H26Cl2O2
Molecular Weight369.3 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)C3(CCC(C(C3CC2)(C(=O)OC)Cl)Cl)C
InChIInChI=1S/C20H26Cl2O2/c1-12(2)13-5-7-15-14(11-13)6-8-16-19(15,3)10-9-17(21)20(16,22)18(23)24-4/h5,7,11-12,16-17H,6,8-10H2,1-4H3/t16-,17?,19-,20+/m1/s1
InChIKeyFZRDVVUUKRKZMM-FQVATPOOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichlorodehydroabietic Acid (CAS 57055-39-7): Sourcing and Structural Identity for Procurement Decision-Makers


Dichlorodehydroabietic acid (CAS 57055-39-7; molecular formula C₂₀H₂₆Cl₂O₂; MW 369.3 g/mol) is a chlorinated diterpenoid resin acid derivative [1]. Under this CAS registry number, the compound is formally indexed as the methyl ester: methyl (1R,4aS,10aR)-1,2-dichloro-4a-methyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate [1]. However, the overwhelming majority of published biological activity data—including all quantitative comparator studies identified in this guide—pertain to 12,14-dichlorodehydroabietic acid (the free carboxylic acid form; CAS 65281-77-8), which is the hydrolyzed, biologically active species [2][3]. Procurement specialists and researchers should verify which form (methyl ester vs. free acid) is required for their intended application, as this distinction critically affects solubility, reactivity, and biological readout.

Why Generic Dehydroabietic Acid or Mono-Chlorinated Analogs Cannot Substitute for Dichlorodehydroabietic Acid (CAS 57055-39-7)


Resin acids as a class—including dehydroabietic acid (DHAA), abietic acid, and neoabietic acid—share a common abietane diterpenoid scaffold, yet their biological potency, ion channel selectivity, and toxicological profiles diverge sharply upon chlorination [1]. The introduction of two chlorine atoms at the 12- and 14-positions (or a dichloromethyl moiety at C-1, as in the CAS 57055-39-7 methyl ester form) produces a compound that is mechanistically distinct from its non-chlorinated parent [2]. Generic substitution with DHAA (CAS 1740-19-8) or 14-monochlorodehydroabietic acid (MCDHAA) would not replicate the calcium mobilization potency, BK channel opening efficacy, GABA(A) receptor antagonism profile, or environmental toxicity endpoint values documented below—any of which could compromise experimental reproducibility or fail regulatory hazard assessment requirements.

Quantitative Differentiation Evidence for Dichlorodehydroabietic Acid vs. Closest Analogs


Calcium Mobilization Potency: 5- to 6-Fold Increase Over Dehydroabietic Acid in Fish Brain Synaptosomes

12,14-Dichlorodehydroabietic acid (12,14-diCl-DHAA) was directly compared head-to-head with its non-chlorinated analog dehydroabietic acid (DHAA) and abietic acid in a synaptosomal preparation from rainbow trout (Oncorhynchus mykiss) brain [1]. 12,14-diCl-DHAA mobilized intracellular free Ca²⁺ with an EC₅₀ of 12 μM, versus an IC₅₀ of 68 μM for DHAA—representing a 5- to 6-fold higher potency [1]. The maximum increase in synaptosomal free [Ca²⁺] was also higher for the dichloro compound (~325 nM) compared to DHAA (~260 nM) and abietic acid (~500 nM at 133 μM, though abietic acid required substantially higher concentrations) [1]. The study authors concluded that 'chlorination increases potency' [1].

Neurotoxicology Calcium signaling Synaptosome assay

BK Channel Opening: Potent Activation at Sub-Micromolar Concentrations, Surpassing Dehydroabietic Acid

12,14-Dichlorodehydroabietic acid (diCl-DHAA) is characterized as 'one of the most potent BK channel openers acting on BKα' and a 'useful prototype compound to develop a novel BK channel opener' [1]. In HEK293 cells expressing BKα channels, diCl-DHAA significantly enhanced BK channel activity at concentrations as low as 0.1 μM in a concentration-dependent manner [1]. The compound increases BK channel open probability by increasing sensitivity to both Ca²⁺ and membrane potential, with a notable inverse voltage dependence (larger potentiation at lower membrane potentials) [1]. A separate SAR study (Cui et al., 2010) confirmed that chemical modification of DHAA by introducing halogen atoms on the benzene ring to afford diCl-DHAA 'markedly increased the BK channel-opening activity' relative to unsubstituted DHAA [2]. Oxime ether derivatives built on the diCl-DHAA scaffold subsequently showed more potent BK channel activities than the standard opener NS1619 [2].

Ion channel pharmacology BK channel opener Electrophysiology

GABA(A) Receptor Antagonism: Near-Complete Blockade at 50 μM, Irreversible Non-Competitive Mechanism

12,14-Dichlorodehydroabietic acid (12,14-Cl₂DHA) at 50 μM 'almost completely blocked native GABA(A) currents' in rat cortical cultures [1]. Unlike the classical GABA(A) antagonist picrotoxinin—which causes paroxysmal bursting due to selectivity for GABA(A) receptor-chloride channels—12,14-Cl₂DHA 'inhibited all synaptic traffic and action currents in current-clamped cells,' indicating a broader, non-selective depolarizing block that is not fully specific for the GABA(A) receptor-chloride channel complex [2]. In radioligand binding assays, 12,14-Cl₂DHA displaced specifically bound [³H]-EBOB and reduced Bmax without changing KD, consistent with a non-competitive, insurmountable (irreversible or slowly reversible) mechanism [2]. The compound reduced GABA-stimulated uptake of ³⁶Cl⁻ into mouse brain synaptoneurosomes [2]. Crucially, 12,14-Cl₂DHA did not affect [³H]-muscimol binding, ruling out direct orthosteric GABA site competition and pointing to a distinct molecular recognition site [2].

GABA(A) receptor Neuropharmacology Chloride channel

Acute Aquatic Toxicity: Dichloro Derivative Marginally More Toxic Than Mono-Chloro Analog, with Graded Chlorination-Dependent Toxicity

In a direct comparative acute toxicity study using juvenile rainbow trout (Oncorhynchus mykiss), the experimentally determined 96-h LC₅₀ values (with 95% confidence limits) were 0.91 (0.70, 1.21) mg/L for 12,14-dichlorodehydroabietic acid (DCDHAA) and 1.03 (0.72, 1.48) mg/L for 14-monochlorodehydroabietic acid (MCDHAA) [1]. Although the dichloro compound trended toward slightly higher acute lethality, the 95% confidence intervals overlapped substantially, indicating comparable acute toxicity between the mono- and di-chlorinated forms [1]. Critically, sublethal endpoints revealed more pronounced differentiation: plasma cortisol levels were elevated 14-fold over controls in DCDHAA-exposed fish versus 3-fold in MCDHAA-exposed fish [1]. Cumulative percent mortality due to furunculosis (Aeromonas salmonicida infection) reached 26% for DCDHAA versus 20% for MCDHAA [1]. Broader class-level evidence confirms that chlorinated resin acid derivatives show increasing toxicity with increasing chlorination, and chlorinated resin acids are more toxic than their unchlorinated parent compounds [2].

Environmental toxicology Aquatic toxicity Pulp mill effluent

Membrane Interaction Mechanism: Distinct Biophysical Effects on Phospholipid Bilayers vs. Dehydroabietic and Neoabietic Acids

A comprehensive biophysical study (Jagalski et al., 2016) directly compared the molecular interactions of three closely related resin acids—dehydroabietic acid, neoabietic acid, and the synthetic analogue dichlorodehydroabietic acid—with dipalmitoylphosphatidylcholine (DPPC) model membranes and polar lipid extracts from soybeans [1]. Using a complementary suite of techniques (NMR, DLS, neutron reflectometry, DSC, Cryo-TEM), the study demonstrated that effects on DPPC membranes are correlated with the physical chemical properties of each resin acid and their respective toxicity [1]. While all three RAs integrated into the lipid core and caused tubular vesicle formation, the dichloro derivative exhibited distinct partitioning behavior and membrane perturbation characteristics attributable to its increased hydrophobicity (conferred by chlorine atoms) and altered molecular geometry [1]. The study establishes that membrane-level effects are not uniform across the resin acid class, and that chlorination modifies the compound's interaction with lipid bilayers in a manner directly relevant to its toxicological mechanism [1].

Membrane biophysics Lipid bilayer disruption Toxicity mechanism

Validated Application Scenarios for Dichlorodehydroabietic Acid (CAS 57055-39-7) Based on Quantitative Evidence


BK Channel Opener Prototype for Cardiovascular and Neuronal Drug Discovery

The quantitative demonstration that diCl-DHAA activates BKα channels at concentrations as low as 0.1 μM, with inverse voltage dependence favoring larger potentiation at lower membrane potentials [1], positions this compound as a preferred chemical starting point over non-halogenated dehydroabietic acid for BK channel-targeted drug discovery. SAR studies confirm that the dichloro substitution is essential for potent BK channel activity [2], and oxime ether derivatives built on the diCl-DHAA scaffold surpass the standard opener NS1619 in potency [2]. Medicinal chemistry teams procuring resin acid derivatives for BK channel modulator screening should prioritize the dichloro scaffold to avoid false negatives inherent to the weakly active parent compound.

Neuroscience Tool Compound for Non-Competitive, Irreversible GABA(A) Receptor Blockade Studies

The unique pharmacological profile of 12,14-Cl₂DHA—near-complete blockade of native GABA(A) currents at 50 μM via a non-competitive, insurmountable mechanism that reduces [³H]-EBOB Bmax without affecting [³H]-muscimol binding [1][2]—makes it a mechanistically distinct tool for GABA(A) receptor research. Unlike picrotoxinin (which produces paroxysmal bursting), diCl-DHAA inhibits all synaptic traffic [2], enabling sustained neuronal silencing experiments. Electrophysiology laboratories requiring an irreversible GABA(A) chloride channel blocker should select this specific compound; the non-chlorinated parent DHAA lacks this pharmacological activity entirely.

Environmental Toxicological Reference Standard for Chlorinated Resin Acid Monitoring in Pulp Mill Effluents

The experimentally determined 96-h LC₅₀ value of 0.91 mg/L for juvenile rainbow trout [1], combined with the pronounced sublethal cortisol elevation (14-fold over controls) and increased disease susceptibility (26% furunculosis mortality) [1], validates the use of DCDHAA as a sensitive reference toxicant for environmental monitoring programs. The compound's higher sublethal stress induction compared to mono-chlorinated analogs [1] makes it a more discriminating endpoint for effluent hazard assessment. Environmental testing laboratories conducting pulp and paper mill effluent bioassays should employ the dichloro standard to capture sublethal physiological impacts that mono-chlorinated surrogates would underestimate by approximately 4- to 5-fold.

Membrane Biophysics Research: Quantifying Chlorination-Dependent Lipid Bilayer Perturbation

The direct comparative biophysical study by Jagalski et al. (2016) established that diCl-DHAA, DHAA, and neoabietic acid produce distinguishable membrane perturbation profiles in DPPC model systems, with effects correlated to their respective physicochemical properties and toxicity [1]. Researchers investigating structure-activity relationships of membrane-disrupting diterpenoids can use this compound as a reference for chlorination-dependent effects on lipid bilayer integration, vesicle morphology, and membrane permeability. The availability of quantitative biophysical parameters (NMR, NR, DSC) for this specific compound against two natural comparators [1] provides a validated experimental framework for studying halogenation effects on membrane-active natural product derivatives.

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